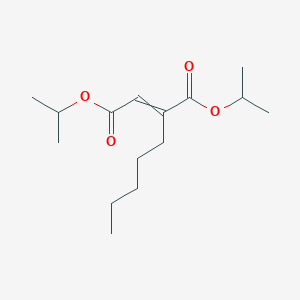
Dipropan-2-yl 2-pentylbut-2-enedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dipropan-2-yl 2-pentylbut-2-enedioate is a chemical compound with the molecular formula C16H28O4. It is an ester derived from 2-butenedioic acid and isopropyl alcohol. This compound is known for its applications in various fields, including organic synthesis and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dipropan-2-yl 2-pentylbut-2-enedioate typically involves the esterification of 2-butenedioic acid with isopropyl alcohol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to remove water, which drives the reaction to completion.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous esterification processes. These processes utilize large-scale reactors and efficient separation techniques to maximize yield and purity. The use of advanced catalysts and optimized reaction conditions ensures high efficiency and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
Dipropan-2-yl 2-pentylbut-2-enedioate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, yielding 2-butenedioic acid and isopropyl alcohol.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: 2-butenedioic acid and isopropyl alcohol.
Reduction: Corresponding alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Dipropan-2-yl 2-pentylbut-2-enedioate has several scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: The compound can be used in the development of pharmaceutical agents due to its ester functionality.
Material Science: It is utilized in the production of polymers and other materials with specific properties.
Biological Studies: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Mécanisme D'action
The mechanism of action of Dipropan-2-yl 2-pentylbut-2-enedioate involves its interaction with various molecular targets. The ester group can undergo hydrolysis, releasing 2-butenedioic acid and isopropyl alcohol, which can further participate in biochemical pathways. The compound’s reactivity with nucleophiles and reducing agents also plays a role in its biological and chemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dipropan-2-yl but-2-enedioate: Similar ester derived from 2-butenedioic acid and isopropyl alcohol.
Diisopropyl maleate: Another ester with similar reactivity and applications.
Uniqueness
Dipropan-2-yl 2-pentylbut-2-enedioate is unique due to its specific ester structure, which imparts distinct reactivity and properties. Its longer carbon chain compared to similar compounds provides different solubility and stability characteristics, making it suitable for specific applications in organic synthesis and industrial processes.
Propriétés
Numéro CAS |
389063-07-4 |
|---|---|
Formule moléculaire |
C15H26O4 |
Poids moléculaire |
270.36 g/mol |
Nom IUPAC |
dipropan-2-yl 2-pentylbut-2-enedioate |
InChI |
InChI=1S/C15H26O4/c1-6-7-8-9-13(15(17)19-12(4)5)10-14(16)18-11(2)3/h10-12H,6-9H2,1-5H3 |
Clé InChI |
HWNNBGXRLQYYTK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(=CC(=O)OC(C)C)C(=O)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1,1'-Biphenyl]-4-ol, 4'-(undecyloxy)-](/img/structure/B14241762.png)
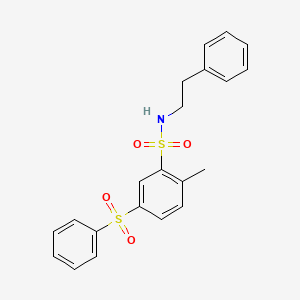
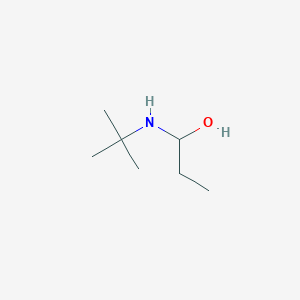
![4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butanenitrile](/img/structure/B14241780.png)
![9-(2,5-Dihydroxyphenyl)-9lambda~5~-phosphabicyclo[3.3.1]nonan-9-one](/img/structure/B14241789.png)
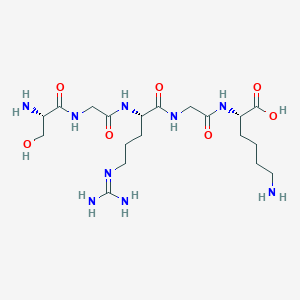
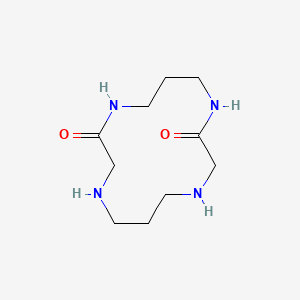
![2-Pyrrolidinecarboxamide, 1-([1,1'-biphenyl]-4-ylcarbonyl)-N-[(2S)-2-hydroxy-2-phenylethyl]-4-(methoxyimino)-, (2S,4Z)-](/img/structure/B14241822.png)
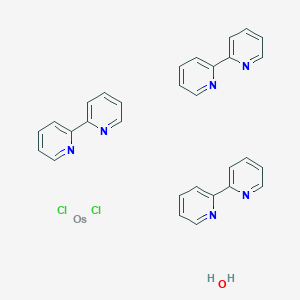
![Bicyclo[2.2.1]heptane-2,3-dicarbonyl dichloride](/img/structure/B14241834.png)
![(2R)-2-{[(4S)-Dec-1-en-4-yl]amino}-4-phenylbut-3-en-1-ol](/img/structure/B14241849.png)

![(3S)-3-[(2S)-butan-2-yl]-6-fluoro-3,4-dihydro-1H-quinoxalin-2-one](/img/structure/B14241859.png)
![2,2,7,7-Tetrafluorobicyclo[2.2.1]heptane](/img/structure/B14241862.png)
